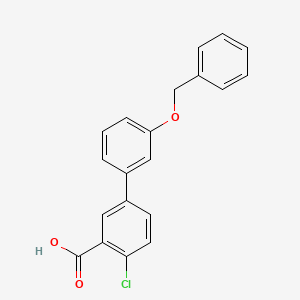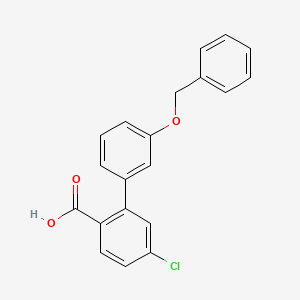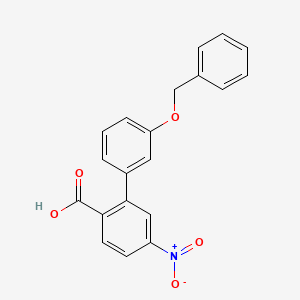
3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid, 95% (3-BFB-95%) is a compound composed of benzene and fluorobenzene rings with a phenyl group attached to the benzene ring. It is a small molecule compound that has been widely used in research laboratories for a variety of purposes, including as a catalyst, a reagent, and an inhibitor. 3-BFB-95% has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
3-BFB-95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, as a reagent in the synthesis of polymers, and as an inhibitor in the synthesis of drugs and other compounds. Additionally, 3-BFB-95% has been used in the synthesis of fluorescent dyes, fluorescent proteins, and other fluorescent compounds. It has also been used as a reagent in the synthesis of peptides, proteins, and other biological molecules.
Mechanism of Action
The mechanism of action of 3-BFB-95% is not well understood. However, it is believed to act as an acid catalyst in the Grignard reaction. It is believed that the fluorobenzene ring of 3-BFB-95% is able to form hydrogen bonds with the Grignard reagent, which facilitates the reaction. Additionally, the phenyl group is believed to act as a nucleophile, which helps to accelerate the reaction.
Biochemical and Physiological Effects
3-BFB-95% has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic, and it has not been shown to have any significant adverse effects.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-BFB-95% in laboratory experiments is its high purity, which makes it ideal for use in a variety of applications. Additionally, it is relatively inexpensive, which makes it an attractive option for researchers on a budget. On the other hand, 3-BFB-95% is a volatile compound, and it should be handled with care to avoid any potential hazards. Additionally, it is not suitable for use in reactions that require a high temperature, as it may decompose at high temperatures.
Future Directions
There are a number of potential future applications for 3-BFB-95%. For example, it could be used in the synthesis of new fluorescent compounds, or as an inhibitor in the synthesis of drugs and other compounds. Additionally, it could be used in the synthesis of peptides, proteins, and other biological molecules. Finally, it could be used in the development of new catalysts for the Grignard reaction.
Synthesis Methods
3-BFB-95% is synthesized through a method known as the Grignard reaction. In this reaction, a Grignard reagent, such as magnesium bromide, is reacted with an aldehyde or ketone to produce an alcohol. In the case of 3-BFB-95%, the Grignard reagent is reacted with benzaldehyde to produce 3-BFB-95%. The reaction is typically carried out in an inert atmosphere and is usually completed in a few minutes.
properties
IUPAC Name |
3-fluoro-5-(4-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-18-11-16(10-17(12-18)20(22)23)15-6-8-19(9-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEZEPZUFGKLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692257 |
Source


|
| Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyloxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1261901-15-8 |
Source


|
| Record name | 4'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














